molecular formula C18H17N7O B2489334 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile CAS No. 2034280-26-5

3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile

Cat. No.: B2489334
CAS No.: 2034280-26-5
M. Wt: 347.382
InChI Key: NMEWJHQJECJOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile is a complex organic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives

Properties

IUPAC Name

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-13-21-22-17-16(20-5-6-25(13)17)23-7-9-24(10-8-23)18(26)15-4-2-3-14(11-15)12-19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEWJHQJECJOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is the cyclization of appropriate precursors, such as hydrazinopyrazin-2-ones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Core Structural Analysis

The compound consists of three key components:

  • 3-Methyl- triazolo[4,3-a]pyrazine : A fused heterocyclic system with a triazole ring fused to a pyrazine.

  • Piperazine : A six-membered secondary amine ring.

  • Benzonitrile : A substituted aromatic ring with a nitrile group.

The molecule is linked via an amide bond between the piperazine and benzonitrile, with the triazolopyrazine moiety attached to the piperazine at position 8.

2.1. Formation of the Triazolopyrazine Core

The synthesis of the triazolopyrazine core typically involves:

  • Cyclization of diamino precursors with nitrites :

    • Example: Reaction of 4,5-diamino-1,2,3-triazole with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields triazolopyrazines in 30–35% yield .

    • Limitations : Symmetric dicarbonyls are preferred to avoid isomer mixtures .

  • Hydrazine-mediated cyclization :

    • Treatment of dicarbonyl 1,2,3-triazoles with hydrazine hydrate followed by acid/heat promotes cyclization to form the fused system .

Method Reagents Yield Reference
Cyclization with dicarbonyls4,5-diamino-1,2,3-triazole, glyoxal30–35%
Hydrazine-mediated cyclizationDicarbonyl 1,2,3-triazole, hydrazineVariable

2.2. Piperazine Derivatization

The triazolopyrazine is modified to introduce the piperazine moiety:

  • N-Acylation :

    • A chiral synthetic method involves N-acylation of a triazolopyrazine intermediate (e.g., using acylating agents) followed by cyclization to form the dihydropyrazine core .

    • This avoids protection/deprotection steps, improving scalability and reducing racemization .

  • Solid-phase synthesis :

    • Polystyrene p-toluenesulfonyl hydrazide resin can be used to synthesize triazolopyrazines via hydrazone formation and subsequent cyclization (33–62% yield) .

2.3. Amide Bond Formation with Benzonitrile

The final step involves coupling the piperazine to the benzonitrile fragment:

  • Activation to acid chloride :

    • The benzonitrile’s carboxylic acid (if present) is activated to an acid chloride using reagents like thionyl chloride.

    • Reaction with the piperazine’s amine forms the amide bond.

  • Coupling reagents :

    • Reagents like HATU or EDCl with DIPEA facilitate amide bond formation, as demonstrated in analogous compounds .

Step Reagents Conditions Yield Reference
Amide bond formationHATU, DIPEADMF, rtN/A
Acid chloride activationThionyl chlorideDichloromethane, 0°CN/A

Key Research Findings

  • Chiral synthesis :

    • The patent CA2961984A1 highlights a method to synthesize chiral N-acyl-triazolopyrazines with high enantiomeric purity, avoiding protection/deprotection steps .

  • Solid-phase methods :

    • Traceless solid-phase synthesis of triazolopyrazines using polystyrene resins has been reported, enabling efficient purification .

  • Applications :

    • While the query focuses on synthesis, analogous compounds have shown activity in medicinal chemistry (e.g., anti-tubercular agents) .

Scientific Research Applications

Structural Overview

The compound features a complex structure that integrates a triazolo[4,3-a]pyrazine moiety with a piperazine and benzonitrile group. The presence of the triazole ring contributes to its biological activity, as compounds containing triazoles are known for their diverse pharmacological profiles.

Antimicrobial Activity

Recent studies indicate that derivatives of triazolo[4,3-a]pyrazines exhibit significant antibacterial properties. For instance, triazolo[4,3-a]pyrazine derivatives have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's structure allows it to interact with bacterial targets effectively.

Antitubercular Properties

Compounds similar to 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile have been evaluated for their anti-tubercular efficacy. Research has demonstrated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with IC50 values indicating their potential as therapeutic agents in tuberculosis treatment .

Antidiabetic Potential

The triazolo[4,3-a]pyrazine scaffold is recognized as a privileged structure in drug discovery for diabetes management. Notably, compounds derived from this scaffold have been implicated in the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This suggests that the compound could be further explored for its antidiabetic effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving the formation of the triazole and subsequent coupling with piperazine and benzonitrile components. This synthetic route allows for the modification of substituents to optimize biological activity.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of related compounds:

StudyFindings
Demonstrated antibacterial activity against Staphylococcus aureus and E. coli.
Showed significant anti-tubercular activity with promising IC50 values.
Explored DPP-4 inhibition potential related to antidiabetic properties.

These findings underscore the versatility of the triazolo[4,3-a]pyrazine scaffold in developing therapeutics across various disease states.

Mechanism of Action

The mechanism by which 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Other Triazolo[4,3-a]pyrazine Derivatives: : Various derivatives with different substituents on the triazolo[4,3-a]pyrazine core, each with unique biological activities and applications.

Uniqueness

3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile stands out due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Biological Activity

The compound 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile (CAS No. 33590-17-9) is a novel derivative of triazolo[4,3-a]pyrazine known for its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antitubercular, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N6O\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{O}

This compound features a triazolo[4,3-a]pyrazine core linked to a piperazine moiety and a benzonitrile group. The presence of these functional groups contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. A study synthesized various triazolo derivatives and evaluated their efficacy against common bacterial strains:

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
2e3216
6a4025

Among these, compound 2e demonstrated superior antibacterial activity comparable to the first-line antibiotic ampicillin . The mechanism of action is hypothesized to involve interactions with bacterial DNA gyrase through π-cation interactions facilitated by the nitrogen heterocycles present in the structure .

Antitubercular Activity

In the context of antitubercular activity, derivatives of triazolo[4,3-a]pyrazine have been synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. Notably, compounds derived from similar scaffolds showed IC50 values ranging from 1.35 to 2.18 μM , indicating potent activity against the pathogen .

The following table summarizes the IC50 values of selected compounds:

CompoundIC50 (μM)
6a1.35
6e2.18
7e1.50

These findings suggest that modifications at specific positions on the triazole ring can enhance antitubercular efficacy while maintaining low cytotoxicity towards human cells .

Anticancer Activity

Recent studies have identified triazolo[4,3-a]pyrazine derivatives as potential dual inhibitors of c-Met and VEGFR-2, both of which are critical in cancer progression. The synthesized compounds exhibited promising inhibitory activity with IC50 values in the nanomolar range .

A summary of some key findings is presented below:

CompoundTarget EnzymeIC50 (nM)
Ac-Met50
BVEGFR-230

These results indicate that the compound's structural features allow for effective binding to target enzymes involved in tumor growth and metastasis .

Case Study 1: Antibacterial Evaluation

In a controlled study assessing the antibacterial activity of various triazolo derivatives, researchers found that compounds with longer alkyl chains exhibited enhanced cell permeability and antibacterial effects compared to their phenyl-substituted counterparts. This study highlighted the importance of structural modifications in optimizing biological activity .

Case Study 2: Antitubercular Screening

A series of synthesized compounds were evaluated against Mycobacterium tuberculosis H37Ra. Among them, compound 6e was noted for its low cytotoxicity and high efficacy, making it a candidate for further development as an antitubercular agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.